molecular formula C17H16FNO5S B2879723 Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate CAS No. 895479-97-7

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate

Cat. No. B2879723
CAS RN: 895479-97-7
M. Wt: 365.38
InChI Key: BJHIMEHPIJRLSS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate, commonly referred to as EFSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. EFSA is a sulfonamide-based compound that has been synthesized through a multi-step process, and its unique structure has been found to exhibit several interesting properties that make it a promising candidate for further research.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The crystal structure and intermolecular interactions of similar sulfonamide derivatives have been studied, revealing insights into the molecular configuration and potential for chemical reactivity. For example, the molecule of a related compound, Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate, demonstrated specific dihedral angles and torsion angles critical for its structural stability and interactions, stabilized by intermolecular N—H⋯O interactions (Xing & Nan, 2005).

Synthetic Methodologies and Catalysis

  • Research has delved into the synthesis techniques and catalytic processes involving sulfonamide derivatives, which can be instrumental in the production of various chemical entities. The synthesis of related esters, through methods such as stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, provides a pathway to generate α-fluoro esters, showcasing a method for the removal of the sulfone moiety (Wnuk et al., 1996).

Fluorescence and Photobiological Applications

  • Derivatives of sulfonamide compounds, such as those incorporating diarylethene units with short alkyl chain substituents, have been explored for their fluorescence properties. These studies reveal how alkyl substitution affects the fluorescence of closed-ring isomers, providing a foundation for the development of fluorescent molecular probes and materials (Takagi et al., 2012).

Analytical and Chromatographic Applications

  • The creation of novel sulfonate reagents for analytical derivatization in liquid chromatography highlights the potential of sulfonamide derivatives in enhancing detection sensitivity and specificity in analytical chemistry. Such developments can significantly impact the field of analytical and environmental chemistry by facilitating the detection of complex chemical species (Wu et al., 1997).

Material Science and Polymer Research

  • Fluorinated monomers containing ester functions in their spacer regions have been synthesized, leading to side chain liquid crystalline polysiloxanes. This research indicates the versatility of sulfonamide derivatives in material science, particularly in designing novel materials with specific thermal and optical properties (Bracon et al., 2000).

properties

IUPAC Name

ethyl 4-[[2-(4-fluorophenyl)sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-3-7-14(8-4-12)19-16(20)11-25(22,23)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIMEHPIJRLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate

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